![molecular formula C11H17KN2O5S B6121704 potassium {2-hydroxy-3-[(2-methoxyphenyl)amino]propyl}methylsulfamate](/img/structure/B6121704.png)
potassium {2-hydroxy-3-[(2-methoxyphenyl)amino]propyl}methylsulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium {2-hydroxy-3-[(2-methoxyphenyl)amino]propyl}methylsulfamate, also known as PMS, is a chemical compound that has been widely used in scientific research. It is a sulfamate derivative that has been found to have various biochemical and physiological effects.
Mecanismo De Acción
Potassium {2-hydroxy-3-[(2-methoxyphenyl)amino]propyl}methylsulfamate acts as a competitive inhibitor of sulfatases by binding to the active site of the enzyme. The inhibition of sulfatases leads to the accumulation of sulfate esters, which can have various effects on biological systems.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. This compound has also been found to inhibit the activity of heparanase, an enzyme that plays a role in tumor metastasis. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of potassium {2-hydroxy-3-[(2-methoxyphenyl)amino]propyl}methylsulfamate is its specificity for sulfatases. This allows researchers to selectively inhibit sulfatases without affecting other enzymes. However, this compound has some limitations. It has been found to be unstable in aqueous solutions, which can affect its activity. In addition, this compound has been shown to have some toxicity in cell culture experiments, which can limit its use in certain systems.
Direcciones Futuras
There are several future directions for the use of potassium {2-hydroxy-3-[(2-methoxyphenyl)amino]propyl}methylsulfamate in scientific research. One direction is the development of more stable analogs of this compound that can be used in aqueous solutions. Another direction is the use of this compound in the study of the role of sulfatases in disease states, such as cancer and inflammation. Finally, the use of this compound in the development of novel therapeutic agents targeting sulfatases is an area of active research.
Conclusion:
In conclusion, this compound is a sulfamate derivative that has been widely used in scientific research to study the role of sulfatases in various biological processes. It has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth and anti-inflammatory effects. While this compound has some limitations, it remains a valuable tool for researchers studying sulfatases and their role in disease states.
Métodos De Síntesis
The synthesis of potassium {2-hydroxy-3-[(2-methoxyphenyl)amino]propyl}methylsulfamate involves the reaction between 2-methoxyaniline and 3-chloro-1-propanol in the presence of potassium carbonate. The reaction mixture is then heated at 80°C for 6 hours to obtain this compound. The purity of the compound is verified by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
Potassium {2-hydroxy-3-[(2-methoxyphenyl)amino]propyl}methylsulfamate has been extensively used in scientific research as a tool to study the role of sulfatases in various biological processes. Sulfatases are enzymes that catalyze the hydrolysis of sulfate esters. This compound inhibits the activity of sulfatases, which allows researchers to study the effects of sulfatase inhibition on different biological systems.
Propiedades
IUPAC Name |
potassium;N-[2-hydroxy-3-(2-methoxyanilino)propyl]-N-methylsulfamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O5S.K/c1-13(19(15,16)17)8-9(14)7-12-10-5-3-4-6-11(10)18-2;/h3-6,9,12,14H,7-8H2,1-2H3,(H,15,16,17);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHNMQDQRSNOHW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(CNC1=CC=CC=C1OC)O)S(=O)(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17KN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-thioxo-2,3,5,6,7,8,9,10-octahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6121640.png)
![2-[3-(4-acetyl-1,4-diazepan-1-yl)-1-(3-hydroxyphenyl)-3-oxopropyl]phenol](/img/structure/B6121643.png)
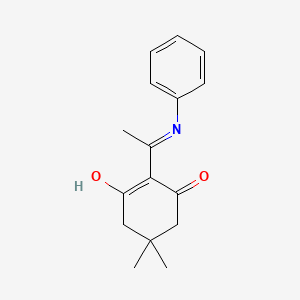
![N-(3-{[7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}phenyl)acetamide](/img/structure/B6121663.png)
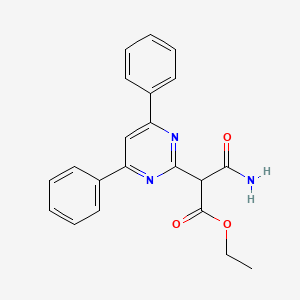
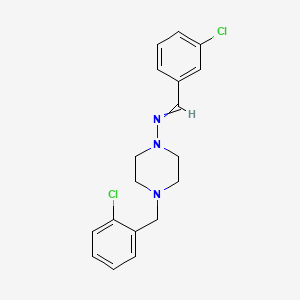
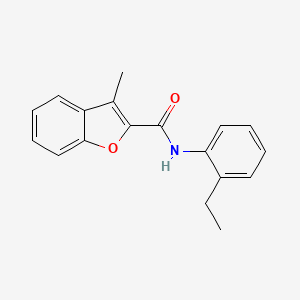
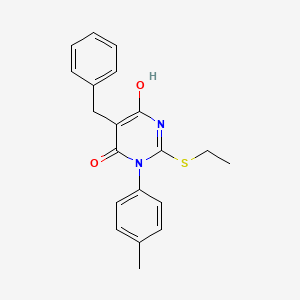
![2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-nitrobenzamide](/img/structure/B6121690.png)
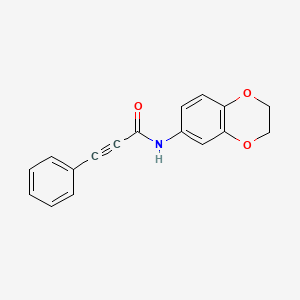
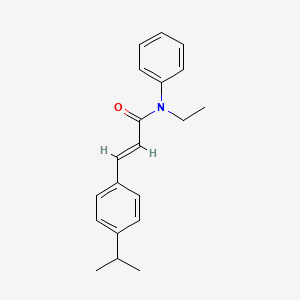
![3-methyl-1-[(3,4,5-trimethoxyphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6121711.png)
![1-(diethylamino)-3-[2-methoxy-4-({[2-(methylthio)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6121713.png)
![ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B6121719.png)